5,7-Dichlorokynurenic Acid

説明

potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site

Structure

3D Structure

特性

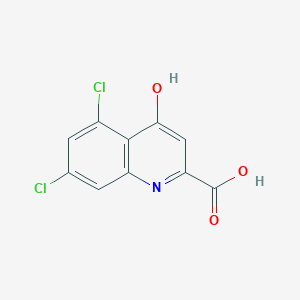

IUPAC Name |

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKFPRIGXAVYNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893710 |

Source

|

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131123-76-7, 190908-40-8 |

Source

|

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DICHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 5,7-Dichlorokynurenic Acid: A Potent Antagonist of the NMDA Receptor Glycine Site

An In-depth Technical Guide

Published: December 5, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a seminal discovery in the field of neuroscience, representing a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its discovery in the late 1980s and early 1990s provided researchers with a powerful tool to dissect the physiological and pathological roles of the NMDA receptor, paving the way for a deeper understanding of glutamatergic neurotransmission and its implications in a range of neurological disorders. This technical guide delves into the history of 5,7-DCKA's discovery, its synthesis, and the key experiments that elucidated its mechanism of action.

Introduction: The Dawn of the Glycine Site

The story of 5,7-DCKA begins with the burgeoning understanding of the NMDA receptor in the 1980s. A pivotal moment came in 1987 when Johnson and Ascher discovered that glycine acts as a necessary co-agonist for the activation of the NMDA receptor by glutamate (B1630785).[1][2] This finding revealed a novel modulatory site on the receptor, distinct from the glutamate binding site, and opened up a new avenue for therapeutic intervention. The search began for compounds that could selectively target this "glycine site," with the hypothesis that antagonists could temper NMDA receptor overactivation, a phenomenon implicated in excitotoxicity and various neurological conditions.[1][3]

Kynurenic acid, an endogenous tryptophan metabolite, was identified as a broad-spectrum antagonist at excitatory amino acid receptors, including a weak antagonism at the newly discovered glycine site.[4][5] This made kynurenic acid and its derivatives attractive starting points for the development of more potent and selective antagonists.

The Synthesis of this compound

Building upon the kynurenic acid scaffold, researchers at Merrell Dow Research Institute and other institutions began a systematic investigation into the structure-activity relationships of kynurenic acid derivatives. This led to the synthesis of a series of halogenated analogs. The synthesis of kynurenic acid derivatives is often achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. For 5,7-DCKA, a substituted aniline would be the starting material.

Elucidation of Mechanism of Action: Key Experiments

A series of meticulously designed experiments were conducted to characterize the pharmacological profile of 5,7-DCKA. These studies collectively established it as a potent and selective competitive antagonist at the NMDA receptor glycine site.

Radioligand Binding Assays

Radioligand binding assays were fundamental in determining the affinity of 5,7-DCKA for the glycine site.

Experimental Protocol:

-

Tissue Preparation: Crude synaptic membranes were prepared from rat forebrains. The tissue was homogenized in a buffered sucrose (B13894) solution and centrifuged to pellet the membranes. The pellet was then washed multiple times to remove endogenous ligands.

-

Binding Assay: The prepared membranes were incubated with a radiolabeled ligand, typically [³H]glycine or later, [³H]5,7-DCKA itself, in the presence of varying concentrations of unlabeled 5,7-DCKA.[6][7]

-

Separation and Counting: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, was then quantified using liquid scintillation counting.

-

Data Analysis: The data were analyzed to determine the inhibition constant (Ki) of 5,7-DCKA, which is a measure of its binding affinity.

These experiments revealed that 5,7-DCKA binds with high affinity to the strychnine-insensitive glycine site on the NMDA receptor complex.[6]

Electrophysiological Recordings in Xenopus Oocytes

To assess the functional antagonism of 5,7-DCKA, researchers utilized the Xenopus oocyte expression system.

Experimental Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes were harvested and injected with mRNA encoding for NMDA receptor subunits (e.g., NR1 and NR2A). The oocytes were then incubated for several days to allow for the expression of functional NMDA receptors on their surface.

-

Two-Electrode Voltage Clamp: The oocytes were placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: The oocytes were perfused with a solution containing glutamate and glycine to elicit an inward current through the NMDA receptor channels. 5,7-DCKA was then co-applied at various concentrations to determine its effect on the agonist-evoked current.

-

Data Analysis: The inhibition of the NMDA receptor-mediated current by 5,7-DCKA was measured, and a concentration-response curve was generated to calculate the antagonist's potency (often expressed as KB or IC₅₀).

These electrophysiological studies confirmed that 5,7-DCKA acts as a competitive antagonist at the glycine site, shifting the glycine concentration-response curve to the right without affecting the maximal response.

Neuroprotection Assays in Cultured Neurons

The potential therapeutic relevance of 5,7-DCKA was investigated in models of excitotoxicity.

Experimental Protocol:

-

Cell Culture: Primary cortical or hippocampal neurons were cultured from rodent embryos.

-

Induction of Excitotoxicity: The cultured neurons were exposed to a high concentration of NMDA for a short period to induce excitotoxicity, a process that leads to neuronal cell death.

-

Treatment: In parallel experiments, neurons were co-incubated with NMDA and varying concentrations of 5,7-DCKA.

-

Assessment of Cell Viability: Neuronal cell death was quantified using methods such as lactate (B86563) dehydrogenase (LDH) release assays or by staining with fluorescent dyes that differentiate between live and dead cells.

These experiments demonstrated that 5,7-DCKA could protect neurons from NMDA-induced cell death, highlighting its potential as a neuroprotective agent.

In Vitro and In Vivo Functional Assays

Further studies explored the effects of 5,7-DCKA on downstream signaling pathways and its activity in whole animal models.

-

cGMP Accumulation in Cerebellar Slices: NMDA receptor activation in the cerebellum is known to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP). Experiments using cerebellar slices showed that 5,7-DCKA could inhibit NMDA-stimulated cGMP accumulation, providing further evidence of its antagonistic action.[6]

-

Norepinephrine (B1679862) Release from Hippocampal Slices: The release of neurotransmitters like norepinephrine from hippocampal slices can be modulated by NMDA receptors. 5,7-DCKA was found to inhibit NMDA-stimulated norepinephrine release.[6]

-

Anticonvulsant Activity in Mice: When administered directly into the brain (intracerebroventricularly), 5,7-DCKA exhibited potent anticonvulsant effects in animal models of seizures, demonstrating its efficacy in vivo.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data that established the pharmacological profile of this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 79 nM | [³H]glycine displacement in rat brain membranes | [8] |

| Antagonist Potency (KB) | 65 nM | Schild analysis in Xenopus oocytes | [4] |

| Binding Affinity (Kd) | 69 nM | [³H]5,7-DCKA binding to rat brain membranes | [7] |

| Bmax | 14.5 pmol/mg protein | [³H]5,7-DCKA binding to rat brain membranes | [7] |

Visualizations

Signaling Pathway

Caption: NMDA receptor signaling and the inhibitory action of 5,7-DCKA.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of 5,7-DCKA.

Conclusion

The discovery of this compound was a landmark achievement in molecular pharmacology and neuroscience. Through a combination of rational drug design, chemical synthesis, and a battery of rigorous in vitro and in vivo experiments, researchers were able to identify and characterize a highly potent and selective tool for studying the NMDA receptor glycine site. The insights gained from the use of 5,7-DCKA have been instrumental in shaping our understanding of synaptic plasticity, excitotoxicity, and the pathophysiology of numerous neurological and psychiatric disorders. It remains a cornerstone compound in the ongoing exploration of glutamatergic neurotransmission and the development of novel therapeutics.

References

- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]this compound, a novel radioligand labels NMDA receptor-associated glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5,7-Dichlorokynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic Acid (5,7-DCKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders. This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,7-DCKA, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route. The synthesis is primarily achieved through a modified Gould-Jacobs reaction, a robust method for the preparation of quinoline (B57606) derivatives.

Introduction

This compound is a crucial molecule for studying the function and therapeutic potential of the glycine site on NMDA receptors. Its high affinity and selectivity allow for the precise modulation of NMDA receptor activity, which is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity. A reliable and well-documented synthesis pathway is essential for ensuring the availability of high-purity 5,7-DCKA for research and development purposes. This guide outlines the established multi-step synthesis of 5,7-DCKA.

Synthesis Pathway Overview

The most common and effective method for synthesizing this compound is a three-stage process based on the Gould-Jacobs reaction. The overall scheme is as follows:

-

Condensation: 3,5-Dichloroaniline (B42879) is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3,5-dichlorophenyl)amino)maleate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions to afford the final product, this compound.

The following diagram, generated using Graphviz, illustrates this synthetic workflow.

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs reaction and the synthesis of related quinoline derivatives.

Stage 1: Condensation of 3,5-Dichloroaniline and Diethyl ethoxymethylenemalonate

Objective: To synthesize diethyl 2-((3,5-dichlorophenyl)amino)maleate.

Materials:

-

3,5-Dichloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol (B145695) (optional, as solvent)

Procedure:

-

In a round-bottom flask, combine 3,5-dichloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

The mixture is heated, typically at 100-120°C, for 1-2 hours. The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product, diethyl 2-((3,5-dichlorophenyl)amino)maleate, often crystallizes upon cooling and can be used in the next step without further purification. If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or hexane (B92381).

Stage 2: Thermal Cyclization

Objective: To synthesize ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate.

Materials:

-

Diethyl 2-((3,5-dichlorophenyl)amino)maleate (from Stage 1)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

-

A high-boiling point solvent such as Dowtherm A is heated to approximately 250°C in a suitable reaction vessel equipped with a reflux condenser.

-

The crude diethyl 2-((3,5-dichlorophenyl)amino)maleate from the previous step is carefully added to the hot solvent.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

The mixture is then allowed to cool, during which the product, ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, will precipitate.

-

The solid product is collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

Stage 3: Hydrolysis

Objective: To synthesize this compound.

Materials:

-

Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (from Stage 2)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Water and Ethanol

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

The crude ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

-

The mixture is heated to reflux for 1-3 hours, or until the starting material is fully consumed as indicated by TLC.

-

After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried under vacuum.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purity of the reagents.

| Step | Reaction Stage | Starting Material(s) | Product | Typical Yield (%) |

| 1 | Condensation | 3,5-Dichloroaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((3,5-dichlorophenyl)amino)maleate | 85 - 95 |

| 2 | Thermal Cyclization | Diethyl 2-((3,5-dichlorophenyl)amino)maleate | Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | 80 - 90 |

| 3 | Hydrolysis | Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | This compound | 90 - 98 |

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a reliable and efficient method for producing this valuable neurological research tool. The three-stage process of condensation, thermal cyclization, and hydrolysis provides good overall yields of the final product. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in the successful synthesis of this compound for their scientific endeavors. Careful execution of each step and appropriate analytical characterization are crucial for obtaining a high-purity final product.

An In-depth Technical Guide on the Core Mechanism of Action of 5,7-Dichlorokynurenic Acid on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5,7-Dichlorokynurenic acid (5,7-DCKA) on N-methyl-D-aspartate (NMDA) receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Structurally, the NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[1] For the receptor to be activated, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit.[1]

A unique characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg2+). At resting membrane potential, the channel is blocked by Mg2+. Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, dislodges the Mg2+ ion, allowing for the influx of cations, most notably Ca2+, upon ligand binding.[1] This influx of calcium is a critical trigger for a multitude of intracellular signaling cascades.

This compound (5,7-DCKA): A Potent Antagonist

This compound is a derivative of kynurenic acid and is recognized as a highly potent and selective antagonist of the NMDA receptor. Its primary mechanism of action is centered on the glycine co-agonist binding site located on the GluN1 subunit.

Core Mechanism of Action

5,7-DCKA acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex. This means that 5,7-DCKA directly competes with the endogenous co-agonists, glycine and D-serine, for binding to the GluN1 subunit. By occupying this site, 5,7-DCKA prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. Consequently, it effectively blocks the influx of ions through the NMDA receptor channel.

The competitive nature of this antagonism has been demonstrated in studies where increasing the concentration of glycine or D-serine can overcome the inhibitory effects of 5,7-DCKA.

Quantitative Data

The potency of 5,7-DCKA has been quantified in numerous studies using various experimental paradigms. The following table summarizes key quantitative data for the interaction of 5,7-DCKA with the NMDA receptor.

| Parameter | Value (nM) | Species | Preparation | Radioligand | Reference |

| Ki | 79 | Rat | Brain membranes | [3H]glycine | [2] |

| KB | 65 | Rat | Xenopus oocytes expressing brain mRNA | - | [3] |

| Kd | 69 | Rat | Brain membranes | [3H]5,7-DCKA | [4] |

| IC50 | - | - | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between compounds like 5,7-DCKA and their targets. Below are representative protocols for key experiments used to characterize the mechanism of action of 5,7-DCKA on NMDA receptors.

This assay is used to determine the binding affinity of 5,7-DCKA to the glycine site of the NMDA receptor.

Objective: To quantify the displacement of a radiolabeled ligand (e.g., [3H]glycine or [3H]5,7-DCKA) from the NMDA receptor by unlabeled 5,7-DCKA.

Materials:

-

Rat cortical membranes

-

Radioligand: [3H]glycine or [3H]5,7-DCKA

-

Unlabeled 5,7-DCKA

-

Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In test tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled 5,7-DCKA.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled 5,7-DCKA concentration. The IC50 value (the concentration of 5,7-DCKA that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

This technique is used to measure the functional effect of 5,7-DCKA on NMDA receptor-mediated ion currents.

Objective: To determine the effect of 5,7-DCKA on the amplitude and kinetics of NMDA receptor-mediated currents in neurons or heterologous expression systems.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

External solution (containing physiological concentrations of ions, including Mg2+).

-

Internal solution (for the patch pipette, containing a Cs-based solution to block K+ channels).

-

NMDA and glycine (or D-serine) for receptor activation.

-

5,7-DCKA.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Application of Agonists and Antagonist: Perfuse the cell with an external solution containing NMDA and a co-agonist to elicit an inward current. After a stable baseline current is established, co-apply 5,7-DCKA at various concentrations with the agonists.

-

Data Acquisition: Record the changes in the NMDA receptor-mediated current in the presence and absence of 5,7-DCKA.

-

Data Analysis: Measure the peak amplitude of the inward currents. Plot the percentage of inhibition of the NMDA-evoked current against the concentration of 5,7-DCKA to determine the IC50. To confirm competitive antagonism, perform a Schild analysis by measuring the dose-response curve for the agonist in the presence of different fixed concentrations of 5,7-DCKA.

Visualizations

The following diagrams illustrate the key concepts described in this guide.

Caption: NMDA Receptor Activation Signaling Pathway.

Caption: Mechanism of Action of 5,7-DCKA.

Caption: Experimental Workflow for Characterizing 5,7-DCKA.

References

- 1. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput calcium-flux assay to study NMDAR-receptors with sensitivity to Glycine/D-Serine an Glutamate - OAK Open Access Archive [oak.novartis.com]

- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

5,7-Dichlorokynurenic Acid: A Technical Guide to a Potent Glycine Site Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist binding site. This document provides a comprehensive technical overview of 5,7-DCKA, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of its effects in both in vitro and in vivo models. The information presented is intended to serve as a resource for researchers in neuroscience and drug development investigating the therapeutic potential of NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor uniquely requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. The glycine binding site on the NMDA receptor represents a key target for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive NMDA receptor activity, such as epilepsy, ischemic stroke, and anxiety.

This compound (5,7-DCKA) is a derivative of kynurenic acid and has emerged as one of the most potent antagonists for the glycine binding site of the NMDA receptor complex.[1] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the NMDA receptor glycine site.

Mechanism of Action

5,7-DCKA exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. By occupying this site, 5,7-DCKA prevents the binding of endogenous co-agonists like glycine and D-serine, thereby inhibiting the conformational changes required for channel opening, even in the presence of glutamate. This results in a non-competitive antagonism of NMDA receptor-mediated responses.[1] The antagonism by 5,7-DCKA can be overcome by increasing the concentration of glycine or D-serine, confirming its competitive nature at the glycine binding site.[1]

Figure 1: Mechanism of 5,7-DCKA at the NMDA Receptor.

Quantitative Data

The affinity of 5,7-DCKA for the NMDA receptor glycine site has been determined through various in vitro assays. The following tables summarize key quantitative data for 5,7-DCKA and other relevant compounds.

Table 1: Binding Affinity of Glycine Site Antagonists

| Compound | Ki (nM) vs. [3H]glycine | KB (nM) from Schild Analysis | Reference(s) |

| This compound (5,7-DCKA) | 79 | 65 | [1][2] |

| 7-Chlorokynurenic Acid | - | - | |

| Kynurenic Acid | - | - |

Table 2: In Vitro Functional Activity of 5,7-DCKA

| Assay | Effect | Concentration | Reference(s) |

| NMDA-stimulated [3H]TCP binding | Antagonism | 10 µM | [1] |

| NMDA-stimulated Ca2+ elevation in hippocampal neurons | Inhibition | Micromolar concentrations | [1] |

| NMDA-stimulated cGMP accumulation in cerebellar slices | Inhibition | Micromolar concentrations | [1] |

| NMDA-stimulated norepinephrine (B1679862) release from hippocampal slices | Inhibition | Micromolar concentrations | [1] |

| Long-term potentiation (LTP) in hippocampus | Inhibition | - | [1] |

Table 3: In Vivo Activity of 5,7-DCKA

| Behavioral Model | Effect | Route of Administration | Reference(s) |

| Anticonvulsant activity in mice | Potent anticonvulsant | Intracerebroventricular | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 5,7-DCKA.

Radioligand Binding Assay for the Glycine Site

This protocol describes a competitive binding assay to determine the affinity of test compounds for the strychnine-insensitive glycine binding site on the NMDA receptor using [3H]glycine.

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

-

Rat cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]glycine (radioligand)

-

Unlabeled glycine (for determining non-specific binding)

-

Test compounds (e.g., 5,7-DCKA)

-

Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in incubation buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [3H]glycine at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled glycine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons or Xenopus oocytes expressing NMDA receptors.

Materials:

-

Cultured neurons or Xenopus oocytes expressing NMDA receptors

-

External solution (e.g., containing NaCl, KCl, CaCl2, HEPES)

-

Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

NMDA and glycine

-

5,7-DCKA

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Prepare cultured neurons or oocytes for recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a cell.

-

Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.

-

Antagonist Application: Co-apply 5,7-DCKA with NMDA and glycine and measure the reduction in the current amplitude.

-

Data Analysis: Construct a concentration-response curve for 5,7-DCKA and determine its IC50. To determine the mechanism of antagonism, perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of different concentrations of 5,7-DCKA.

In Vivo Behavioral Assays

This test is used to evaluate the ability of a compound to prevent the spread of seizures.

Materials:

-

Mice

-

Electroconvulsive shock apparatus with corneal electrodes

-

5,7-DCKA and vehicle

Procedure:

-

Drug Administration: Administer 5,7-DCKA or vehicle to mice via the desired route (e.g., intracerebroventricularly).

-

MES Induction: At the time of peak drug effect, deliver a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals).

Figure 3: Workflow for the Elevated Plus Maze behavioral test.

In Vitro and In Vivo Studies

In Vitro Effects

-

Inhibition of NMDA-induced cellular responses: 5,7-DCKA has been shown to inhibit several downstream effects of NMDA receptor activation, including the elevation of intracellular calcium in cultured hippocampal neurons, the accumulation of cyclic GMP (cGMP) in cerebellar slices, and the release of norepinephrine from hippocampal slices.[1] These findings demonstrate the functional antagonism of NMDA receptors by 5,7-DCKA in various neuronal preparations.

-

Blockade of synaptic plasticity: 5,7-DCKA can inhibit long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus, highlighting the critical role of the glycine site in synaptic plasticity.[1]

In Vivo Effects

-

Anticonvulsant properties: When administered directly into the brain, 5,7-DCKA is a potent anticonvulsant, effectively protecting against seizures in animal models.[1]

-

Anxiolytic-like effects: Studies have shown that 5,7-DCKA exhibits anxiolytic-like properties in rodent models of anxiety.

Conclusion

This compound is a powerful and selective tool for investigating the role of the glycine co-agonist site of the NMDA receptor. Its high affinity and well-characterized pharmacological profile make it an essential compound for in vitro and in vivo studies aimed at understanding the complex functions of the NMDA receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize 5,7-DCKA in their investigations and to explore the therapeutic potential of targeting the NMDA receptor glycine site.

References

Foundational Research on Kynurenic Acid and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on kynurenic acid (KYNA) and its derivatives. It delves into the core aspects of KYNA's biochemistry, physiological functions, and its implications in health and disease. This document is designed to serve as a detailed resource, offering structured data, in-depth experimental protocols, and clear visual representations of key biological processes to facilitate advanced research and drug development.

Core Concepts of Kynurenic Acid

Kynurenic acid (KYNA) is a neuroactive metabolite of the essential amino acid L-tryptophan, produced via the kynurenine (B1673888) pathway.[1] It is recognized as an endogenous antagonist of excitatory amino acid receptors, playing a crucial role in neuroprotection.[1][2][3] Its broad spectrum of activity, however, extends beyond neuroprotection, implicating it in immune modulation and various pathological states.[4][5] While therapeutically promising, the clinical application of KYNA is limited by its poor ability to cross the blood-brain barrier, a challenge that has driven the development of novel synthetic derivatives.[6]

Biosynthesis of Kynurenic Acid

Over 95% of L-tryptophan not used for protein synthesis is metabolized through the kynurenine pathway.[7] The initial, rate-limiting step is the conversion of L-tryptophan to L-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8][9] L-kynurenine is then irreversibly transaminated to form KYNA by kynurenine aminotransferases (KATs).[2][9] Four KAT isoenzymes (KAT I, II, III, and IV) have been identified, with KAT II being the primary enzyme responsible for KYNA synthesis in the mammalian brain.[7][10]

Caption: The enzymatic synthesis of Kynurenic Acid from L-Tryptophan.

Key Signaling Pathways and Molecular Targets

KYNA exerts its diverse biological effects by interacting with multiple key signaling receptors.

Ionotropic Glutamate (B1630785) Receptors

KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[4][2][5] It acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, which is its most well-characterized mechanism of action.[1][11][12] This antagonism reduces glutamatergic excitotoxicity, conferring its neuroprotective properties.[2][13]

Caption: Antagonistic action of KYNA on ionotropic glutamate receptors.

G Protein-Coupled Receptor 35 (GPR35)

KYNA is an endogenous agonist for the orphan G protein-coupled receptor, GPR35.[2][14][15] This receptor is predominantly expressed in immune cells and the gastrointestinal tract.[14][15] Activation of GPR35 by KYNA can elicit calcium mobilization and inhibit inflammation, suggesting a role in immunomodulation.[14][15][16]

Caption: Agonistic action of KYNA on the GPR35 receptor signaling pathway.

Aryl Hydrocarbon Receptor (AhR)

KYNA is also a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[17][18][19][20] Upon binding, the KYNA-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to DNA response elements to modulate the expression of target genes, including those involved in inflammation like IL-6.[17][18][21]

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by KYNA.

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative parameters for kynurenic acid.

Table 1: Receptor Binding and Functional Activity of Kynurenic Acid

| Target Receptor | Action | Species | Assay | Parameter | Value (µM) |

| NMDA (Glycine Site) | Antagonist | Human | Electrophysiology | IC₅₀ | 158[22] |

| AMPA | Antagonist | Rat | Electrophysiology | IC₅₀ | 433[22] |

| GPR35 | Agonist | Human | Calcium Mobilization | EC₅₀ | ~30[14] |

| α7-nAChR | Antagonist | N/A | Electrophysiology | IC₅₀ | No effect observed[22] |

| AhR | Agonist | Human | Reporter Gene Assay | EC₅₀ | ~10-100 |

Table 2: Endogenous Concentrations of Kynurenic Acid

| Biological Matrix | Species | Condition | Concentration Range (nM) |

| Plasma | Human | Healthy | 20 - 60[23][24] |

| Cerebrospinal Fluid (CSF) | Human | Healthy | 1 - 5[25] |

| Brain (Post-mortem) | Human | Healthy | 20 - 100 |

| Brain (Microdialysis) | Rat | Healthy | 10 - 50[26] |

Note: Concentrations can vary significantly based on physiological or pathological state.

Experimental Protocols

This section details standardized protocols for the analysis and functional assessment of kynurenic acid.

Quantification of KYNA in Biological Samples via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for quantifying the low nanomolar concentrations of KYNA found in biological tissues.

Caption: Standard workflow for the quantification of KYNA using HPLC.

Methodology:

-

Sample Preparation: For tissue, homogenize in an appropriate buffer (e.g., 0.1 M perchloric acid).[27] For plasma, dilute with ultrapure water.[28]

-

Deproteinization: Add perchloric acid (e.g., to a final concentration of 6%) to precipitate proteins.[28] Vortex and incubate on ice.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000-14,000 x g) for 10 minutes at 4°C to pellet proteins.[27][28]

-

Extraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a mobile phase typically consisting of a sodium acetate (B1210297) and zinc acetate buffer with a small percentage of acetonitrile.[10][29]

-

Fluorescence Detection: Monitor the eluate with a fluorescence detector set to an excitation wavelength of approximately 344 nm and an emission wavelength of 398-404 nm.[27][28][29]

-

Quantification: Calculate the concentration of KYNA in the sample by comparing its peak area to a standard curve generated from known concentrations of KYNA.[27]

Radioligand Binding Assay Protocol

This method is used to determine the binding affinity of KYNA or its derivatives to a specific receptor, such as the glycine site of the NMDA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from a relevant tissue source (e.g., rat cerebral cortex).

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) to maintain pH and ionic strength.

-

Competition Binding: Incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]glycine) and a range of concentrations of the unlabeled competitor (KYNA or derivative).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 4°C).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique assesses the functional effect of KYNA or its derivatives on ion channel activity, providing data on potency (IC₅₀) and mechanism of action (e.g., competitive vs. non-competitive antagonism).

Methodology:

-

Cell Preparation: Use primary cultured neurons or a cell line heterologously expressing the receptor of interest (e.g., NMDA receptors).

-

Recording Setup: Place cells on the stage of an inverted microscope equipped with manipulators for patch pipettes.

-

Pipette and Solutions: Fabricate glass pipettes and fill with an internal solution mimicking the intracellular ionic environment. The external solution should be a physiological saline buffer.

-

Whole-Cell Configuration: Achieve a gigaseal between the pipette tip and the cell membrane and then rupture the membrane patch to gain electrical access to the cell interior.

-

Agonist Application: Apply a known concentration of the specific receptor agonist (e.g., glutamate and glycine for NMDA receptors) to evoke a baseline ionic current.

-

Compound Application: Co-apply the agonist with varying concentrations of KYNA or its derivative to the cell.

-

Data Acquisition: Record the changes in membrane current in response to the compound application. Measure the peak amplitude of the evoked currents.

-

Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the compound concentration. Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[22]

Kynurenic Acid Derivatives in Drug Development

The primary goal in developing KYNA derivatives is to improve upon the parent molecule's poor blood-brain barrier permeability.[30] Medicinal chemistry strategies often involve modifications to increase lipophilicity or to engage active transport mechanisms. Key areas of synthetic exploration include esterification, amidation, and substitution on the quinoline (B57606) core.[31][32] These efforts aim to create novel chemical entities with enhanced central nervous system bioavailability while retaining or improving the potent neuroprotective activity of KYNA for potential therapeutic use in neurological and psychiatric disorders.[30][6][33]

Conclusion

Kynurenic acid is a pivotal metabolite with a complex and dual role in physiology and pathology. Its function as a neuroprotective agent through the antagonism of glutamate receptors is well-established, while its roles as an agonist for GPR35 and AhR highlight its importance in immunomodulation. The foundational research summarized in this guide, from biosynthetic pathways to quantitative receptor interactions and detailed experimental protocols, provides a critical framework for scientists. The ongoing development of novel KYNA derivatives holds significant promise for translating the therapeutic potential of this endogenous molecule into effective treatments for a range of challenging diseases.

References

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of kynurenines in disorders of the central nervous system: possibilities for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 6. Syntheses, transformations and pharmaceutical applications of kynurenic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of plasma cytokines on kynurenine and kynurenic acid in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Decreased Plasma Levels of Kynurenine and Kynurenic Acid in Previously Treated and First-Episode Antipsychotic-Naive Schizophrenia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. benchchem.com [benchchem.com]

- 31. Synthesis of New C-3 Substituted Kynurenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 5,7-Dichlorokynurenic Acid (5,7-DCKA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the neuroprotective effects of 5,7-DCKA, focusing on its mechanism of action, preclinical evidence from in vitro and in vivo studies, and detailed experimental methodologies. By competitively inhibiting the binding of glycine, 5,7-DCKA effectively attenuates NMDA receptor-mediated excitotoxicity, a key pathological process in various neurological disorders, including ischemic stroke and neurodegenerative diseases. This document summarizes the quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism at the NMDA Receptor Glycine Site

The primary neuroprotective effect of 5,7-DCKA stems from its selective and competitive antagonism at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and neuronal communication. However, its overactivation by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.

For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 5,7-DCKA exerts its neuroprotective effects by competing with these co-agonists for their binding site, thereby preventing the channel from opening and mitigating the detrimental downstream consequences of excessive Ca2+ entry.

Figure 1: Mechanism of 5,7-DCKA Action

Quantitative Data on the Efficacy of 5,7-DCKA

The potency and selectivity of 5,7-DCKA have been quantified in various preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of 5,7-DCKA

| Parameter | Value | Species/Tissue | Experimental Model | Reference |

| Binding Affinity (Ki) | 79 nM | Rat Brain Membranes | [3H]glycine binding assay | [1] |

| Binding Affinity (Ki) | 40 nM | Rat Brain | Radioligand binding assay | |

| Functional Antagonism (KB) | 65 nM | Xenopus oocytes expressing rat brain mRNA | Schild analysis of NMDA-evoked currents | [2] |

| NMDA-induced Neurotoxicity Reduction | 55-90% | Primary Rat Cortical Neurons | NMDA exposure | |

| Inhibition of NMDA-stimulated Ca2+ elevation | Micromolar concentrations | Cultured Hippocampal Neurons | NMDA stimulation | [1] |

| Inhibition of NMDA-stimulated cGMP accumulation | Micromolar concentrations | Cerebellar Slices | NMDA stimulation | [1] |

| Inhibition of Long-Term Potentiation (LTP) | Micromolar concentrations | Rat Hippocampal Slices | Tetanic stimulation | [1] |

Table 2: In Vivo Efficacy of 5,7-DCKA

| Parameter | Dosage | Administration Route | Animal Model | Effect | Reference |

| Anticonvulsant Activity | Not specified | Intracerebroventricular | Mice | Potent anticonvulsant | [1] |

| Reversal of Mechanical Hyperalgesia | 0.97-97 nmol | Not specified | Magnesium-deficient rats | Dose-dependent reversal | |

| Anxiolytic-like Activity | 100 and 173 mg/kg | Not specified | Rodents | Increased social interaction and open arm exploration |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5,7-DCKA's neuroprotective effects.

In Vitro Neuroprotection Assay in Rat Cortical Cell Cultures

This protocol is designed to assess the ability of 5,7-DCKA to protect primary cortical neurons from NMDA-induced excitotoxicity.

1. Primary Cortical Neuron Culture:

-

Dissociate cortices from E18 rat embryos in a suitable dissociation solution (e.g., papain-based).

-

Plate the dissociated cells onto poly-D-lysine coated culture plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for neuronal maturation.

2. Induction of Excitotoxicity and Treatment:

-

On the day of the experiment, replace the culture medium with a serum-free, defined medium.

-

Pre-incubate the neuronal cultures with varying concentrations of 5,7-DCKA (e.g., 1-10 µM) for a specified period (e.g., 30 minutes).

-

Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of NMDA (e.g., 100-300 µM) in the presence of glycine (e.g., 10 µM) for a defined duration (e.g., 15-30 minutes).

3. Assessment of Neuronal Viability:

-

After the excitotoxic insult, wash the cultures and replace the medium with fresh, conditioned medium.

-

24 hours post-insult, assess neuronal viability using standard assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

-

Figure 2: In Vitro Neuroprotection Workflow

In Vivo Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model

This protocol outlines the procedure for evaluating the neuroprotective efficacy of 5,7-DCKA in a rodent model of ischemic stroke.

1. Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induce focal cerebral ischemia via transient occlusion of the middle cerebral artery (MCAO) using the intraluminal filament method.

-

Monitor cerebral blood flow using Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.

2. Drug Administration:

-

Administer 5,7-DCKA via a relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

The timing of administration is critical and should be investigated at different points relative to the ischemic insult (e.g., pre-treatment, or post-treatment at various time points after reperfusion).

-

A range of doses should be tested to determine the optimal therapeutic window.

3. Histological Assessment of Infarct Volume:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

-

Harvest the brains and section them coronally.

-

Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

4. Behavioral Assessment of Neurological Deficits:

-

Conduct a battery of behavioral tests at various time points post-MCAO to assess sensorimotor and cognitive function.

-

Neurological Deficit Score: A composite score based on observations of posture, motor function, and reflexes.

-

Rotarod Test: Measures motor coordination and balance.

-

Cylinder Test: Assesses forelimb asymmetry and sensorimotor deficits.

-

Morris Water Maze: Evaluates spatial learning and memory.

References

Initial Studies on the Anticonvulsant Properties of 5,7-Dichlorokynurenic Acid (5,7-DCKA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Initial preclinical studies have demonstrated its significant anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy and other seizure-related disorders. This technical guide provides an in-depth overview of the foundational research on 5,7-DCKA, consolidating quantitative data, detailing experimental methodologies, and illustrating key mechanisms and workflows. The primary mechanism of action for 5,7-DCKA's anticonvulsant effect is its ability to competitively block the glycine binding site on the NMDA receptor, thereby preventing the channel activation that is crucial for the initiation and propagation of seizure activity.

Core Mechanism of Action: NMDA Receptor Antagonism

5,7-DCKA exerts its anticonvulsant effects by targeting the glycine binding site on the NMDA receptor, a critical component in excitatory neurotransmission. The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon binding of both agonists, and concurrent depolarization of the neuronal membrane to relieve a magnesium (Mg2+) block, the channel opens, allowing an influx of calcium (Ca2+) ions. This influx is a key trigger for numerous downstream signaling cascades, and its over-activation is implicated in the pathophysiology of seizures.

By competitively inhibiting the binding of glycine, 5,7-DCKA prevents the conformational change necessary for channel opening, even in the presence of glutamate. This effectively dampens excessive neuronal excitation and has been shown to be the basis of its anticonvulsant activity. Studies have confirmed that the effects of 5,7-DCKA can be surmounted by increasing the concentration of glycine or D-serine, consistent with a competitive antagonist mechanism.[1]

Quantitative Data Summary

The anticonvulsant potency of 5,7-DCKA has been evaluated in various preclinical models. The following tables summarize the available quantitative data from initial studies.

| Binding Affinity | |

| Parameter | Value |

| Ki vs [3H]glycine | 79 nM[1] |

| In Vivo Anticonvulsant Activity (Intracerebroventricular Administration in Mice) | |

| Seizure Model | Effective Dose Range |

| Sound-induced seizures (DBA/2 mice) | 0.6 - 30 nmol/mouse |

| Bay K 8644-induced seizures | 5 - 90 nmol/mouse |

| NMDA-induced seizures | Effective, dose-response curve shifted by D-serine[1] |

Note: A specific ED50 value for 5,7-DCKA in common screening models like the Maximal Electroshock (MES) or Pentylenetetrazole (PTZ) tests via intracerebroventricular administration was not explicitly stated in the initial publications reviewed. The data for derivatives of 5,7-DCKA exists but is not included here to maintain focus on the parent compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the initial evaluation of 5,7-DCKA's anticonvulsant properties.

Intracerebroventricular (ICV) Administration in Mice

This protocol outlines the direct administration of 5,7-DCKA into the cerebral ventricles of mice, a common method for assessing the central effects of compounds that may have poor blood-brain barrier penetration.

Objective: To deliver a precise dose of 5,7-DCKA directly to the central nervous system.

Materials:

-

Male Swiss-Webster mice (or other appropriate strain, e.g., DBA/2 for audiogenic seizure studies)

-

5,7-DCKA dissolved in a sterile, pH-neutral vehicle (e.g., saline or artificial cerebrospinal fluid)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Microsyringe pump and Hamilton syringe

-

Surgical tools (scalpel, drill, etc.)

-

Animal warming pad

Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture).

-

Slowly lower a Hamilton syringe needle to the desired depth (e.g., 2.0-2.5 mm from the skull surface).

-

Infuse the desired volume of 5,7-DCKA solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

-

Leave the needle in place for a few minutes post-injection to prevent backflow.

-

Slowly withdraw the needle and suture the incision.

-

Allow the animal to recover on a warming pad before proceeding with the seizure induction protocol.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for generalized tonic-clonic seizures.

Objective: To assess the ability of 5,7-DCKA to protect against sound-induced seizures.

Materials:

-

DBA/2 mice (typically 21-28 days of age for maximal susceptibility)

-

Acoustic chamber capable of producing a high-intensity sound stimulus

-

Sound generator (e.g., electric bell, speaker emitting a pure tone)

Procedure:

-

Administer 5,7-DCKA via ICV injection at various doses to different groups of mice. A control group should receive a vehicle injection.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), place an individual mouse into the acoustic chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a set duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

-

Observe and score the seizure response, typically consisting of a wild running phase, followed by clonic and then tonic seizures.

-

Record the incidence and severity of seizures in each treatment group. Protection is defined as the absence of the tonic seizure component.

Conclusion and Future Directions

The initial studies on this compound have firmly established its role as a potent anticonvulsant agent acting through the targeted antagonism of the glycine site on the NMDA receptor. The quantitative data, though lacking a definitive ED50 in some standard models, clearly indicate a dose-dependent protective effect in preclinical seizure models when administered centrally. The detailed experimental protocols provided herein serve as a foundation for the replication and extension of these seminal findings.

Future research should focus on the development of systemically active derivatives or novel delivery systems to overcome the poor blood-brain barrier permeability of 5,7-DCKA. Further characterization of its efficacy in a wider range of chronic epilepsy models and a thorough investigation of its pharmacokinetic and pharmacodynamic profile will be crucial for its potential translation into a clinically viable therapeutic agent. The logical framework for this progression is clear: from a well-defined molecular target to demonstrated in vivo efficacy, the path forward for 5,7-DCKA and its analogues warrants continued exploration by the scientific and drug development community.

References

The Structure-Activity Relationship of 5,7-Dichlorokynurenic Acid: A Technical Guide for NMDA Receptor Glycine Site Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,7-Dichlorokynurenic Acid (DCKA), a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Understanding the precise molecular interactions and structural requirements for activity at this site is crucial for the rational design of novel therapeutics targeting excitotoxic neurological conditions such as stroke, epilepsy, and neurodegenerative diseases.

Introduction: The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events known as excitotoxicity. Unique among glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site, therefore, represents a critical allosteric modulatory site for controlling NMDA receptor function.

Kynurenic acid (KYNA), an endogenous tryptophan metabolite, was one of the first identified antagonists at this site, but it suffers from low potency. The development of halogenated derivatives, particularly this compound (DCKA), marked a significant leap forward, yielding a compound with nanomolar affinity and high selectivity.[1][2][3] This guide will dissect the structural features of DCKA and its analogs that govern their high affinity and antagonist activity.

Core Structure and Pharmacophore Model

The potent activity of DCKA and related analogs is dictated by a specific pharmacophore model derived from extensive SAR studies. The key molecular features required for high-affinity binding to the glycine site are:

-

A Carboxylic Acid Moiety (C2-position): This group is essential and is believed to form a crucial Coulombic (ionic) interaction with a positively charged residue in the receptor's binding pocket.

-

A 4-Oxo Group: This ketone is a critical hydrogen bond acceptor. The 4-oxo tautomer is considered the active form of the molecule.[4]

-

Aromatic Quinoline Core: The planar, hydrophobic bicyclic ring system serves as the scaffold. Specific substitutions on the benzene (B151609) ring are the primary determinants of potency and selectivity.

-

An NH Group (N1-position): This nitrogen acts as a hydrogen bond donor, contributing to the binding affinity.[4]

Structure-Activity Relationship (SAR) Analysis

The potency of kynurenic acid analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. The 5- and 7-positions have been identified as the most critical for enhancing affinity.

Substitutions at the 5- and 7-Positions

Introduction of substituents at the 5- and 7-positions dramatically increases antagonist potency and selectivity for the NMDA receptor glycine site over other excitatory amino acid receptors.[1][2][4]

-

Halogenation: The most effective modifications involve the introduction of halogens. There is a clear trend showing that di-substitution with electron-withdrawing, hydrophobic halogens at the 5- and 7-positions results in the highest affinity compounds.[1][2]

-

Chlorine and Bromine: 5,7-dichloro (DCKA) and 5,7-dibromo derivatives exhibit a significant increase in affinity compared to the parent KYNA.[1]

-

Iodine: The introduction of a larger iodine atom, particularly at the 5-position, can further enhance potency. The 5-iodo-7-chloro derivative (5-I,7-Cl-KYNA) is one of the most potent antagonists identified, with an IC₅₀ of approximately 32 nM.[1][4] This suggests a preference for larger, more hydrophobic substituents at the 5-position.[4]

-

-

Other Substituents: Introduction of other groups like nitro (NO₂) or methyl (CH₃) at these positions also increases potency over unsubstituted KYNA, but generally less effectively than halogens.

Substitutions at Other Positions

-

6- and 8-Positions: Substitution at the 6- or 8-positions is detrimental to activity at the glycine site.[2][4] Compounds with substituents at these positions are largely inactive.[4]

Modifications to the Quinoline Core

-

4-Thio Group: Replacing the 4-oxo group with a thio (sulfur) group can further increase potency. Thiokynurenic acid derivatives consistently show higher affinity for the glycine site than their corresponding kynurenic acid counterparts.[2]

-

Ring Reduction: Reduction of the pyridinone ring of 5,7-diCl-KYNA leads to a 10-fold decrease in affinity. However, this loss can be recovered and even surpassed by adding bulky substituents, such as a trans-phenylurea, at the 4-position.[1]

Quantitative Data on Kynurenic Acid Analogs

The following table summarizes the in vitro activity of key kynurenic acid analogs, measured by their ability to displace [³H]glycine from its binding site on the NMDA receptor in rat brain membranes.

| Compound (Substitutions on KYNA core) | IC₅₀ (µM) vs. [³H]glycine Binding | Reference |

| Kynurenic Acid (Unsubstituted) | 25 - 41 | [2][5] |

| 7-Chloro (7-Cl-KYNA) | 0.56 | [3] |

| 5,7-Dichloro (5,7-DCKA) | 0.079 (Ki) | [6][7][8] |

| 5,7-Dibromo | 0.065 | [1] |

| 5-Iodo, 7-Chloro (5-I,7-Cl-KYNA) | 0.029 - 0.032 | [1][4] |

| Thiokynurenic Acid | 9 | [2] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitor constant) is another measure of affinity. Lower values indicate higher affinity.

Experimental Protocols

Radioligand Binding Assay ([³H]glycine Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the strychnine-insensitive glycine binding site on the NMDA receptor.

1. Membrane Preparation:

- Homogenize rat cerebral cortex and hippocampus tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal membranes.

- Wash the membrane pellet by resuspension and recentrifugation multiple times to remove endogenous ligands.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C until use.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation (20-70 µg protein), a fixed concentration of radioligand (e.g., 10 nM [³H]glycine or [³H]5,7-DCKA), and varying concentrations of the unlabeled test compound (e.g., DCKA analogs).

- Total Binding: Wells containing membranes and radioligand only.

- Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known agonist (e.g., 100 µM D-serine or 1 mM glycine).

- Incubate the plate at 4°C for a specified time (e.g., 30-60 minutes) to reach equilibrium.

3. Separation and Quantification:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the bound radioligand from the unbound.

- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.